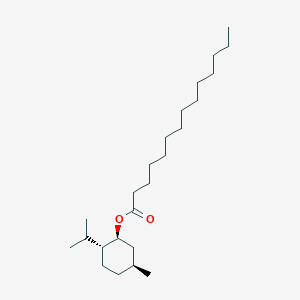

(1S,2R,5S)-(+)-Menthyl Myristate

Description

Menthyl esters are chiral compounds derived from menthol, a cyclic monoterpene alcohol, and carboxylic acids. Myristate esters, such as Myristyl Myristate (C28H56O2), are fatty acid esters used in cosmetics and industrial applications .

Properties

Molecular Formula |

C24H46O2 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |

InChI |

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |

InChI Key |

HNZZQYMJJNOJHM-ZRBLBEILSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Methodology Overview :

The traditional chemical synthesis employs acid catalysis, primarily using boron trifluoride in methanol (BF₃·MeOH), to esterify myristic acid with (1S,2R,5S)-(+)-menthol. This method is characterized by heating the mixture to facilitate the esterification reaction.

- Reactants : Myristic acid and (1S,2R,5S)-(+)-menthol

- Catalyst : Boron trifluoride in methanol (14%)

- Conditions : Heating at 80°C for 1 hour, followed by cooling

- Post-reaction : Extraction with water and hexane, phase separation, and purification

Data Table 1: Acid-Catalyzed Esterification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Acid used | Myristic acid | |

| Catalyst | Boron trifluoride in methanol | 14% solution |

| Temperature | 80°C | |

| Reaction Time | 1 hour | |

| Yield | Variable (typically 80-90%) |

Research Discoveries :

This method is well-established but often requires careful control of reaction conditions to optimize yield and purity, especially for chiral compounds like (1S,2R,5S)-(+)-menthyl derivatives.

Base-Catalyzed Esterification

Methodology :

Using sodium hydroxide in methanol, this approach involves saponification of the acid followed by methylation, which can be adapted for ester synthesis.

- React myristic acid with NaOH in methanol at elevated temperatures (~65°C)

- Followed by methylation with BF₃·MeOH or similar reagents

- Purification involves extraction and phase separation

Data Table 2: Base-Catalyzed Esterification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Myristic acid, methanol | |

| Catalyst | NaOH in methanol | 2N concentration |

| Temperature | 65°C | |

| Reaction Time | 20-30 min | |

| Yield | 70-85% |

Research Findings :

While efficient, this method is less suitable for free fatty acids and may require prior esterification of free acids, especially when targeting high purity of chiral esters.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Overview :

Biocatalysis offers a stereoselective route to synthesize (1S,2R,5S)-(+)-Menthyl Myristate, leveraging lipases' regio- and stereoselectivity.

- Reactants : Myristic acid and (1S,2R,5S)-(+)-menthol

- Catalyst : Immobilized lipase (e.g., Candida antarctica lipase B)

- Solvent : Dimethyl sulfoxide (DMSO) or other organic solvents

- Conditions : Temperature around 45°C, molar ratios of reactants 1:1, reaction time 16-24 hours

Data Table 3: Lipase-Catalyzed Esterification Parameters

Research Discoveries :

Enzymatic methods offer high stereoselectivity, minimal by-products, and operate under mild conditions, making them ideal for synthesizing chiral esters like this compound.

Optimization and Scale-up

Recent advances include:

- Enzyme loading : Increased lipase concentration enhances ester yield.

- Temperature effects : Optimal at 45°C; higher temperatures reduce enzyme activity.

- Reactant molar ratios : Equimolar ratios favor maximum conversion, but excess alcohol can drive esterification.

Data Table 4: Optimization Parameters

| Parameter | Effect | Reference |

|---|---|---|

| Enzyme loading | Increased yield up to 88% | |

| Temperature | Optimal at 45°C | |

| Molar ratio | 1:1 maximizes yield | |

| Reaction time | 16-24 hours |

Automated and Microscale Techniques

Automation in Ester Preparation

Recent innovations focus on automating esterification to improve precision, reduce reagent consumption, and shorten reaction times. Techniques include robotic liquid handling systems integrated with gas chromatography for real-time analysis.

- Automated systems reduce reagent volume by up to 50-fold.

- Achieve high reproducibility with RSD <1.5%.

- Shorten reaction times from hours to minutes.

Data Table 5: Automated Esterification Metrics

| Parameter | Value | Reference |

|---|---|---|

| Reagent volume reduction | 50-fold decrease | |

| RSD (Reproducibility) | <1.5% | |

| Reaction time | 20 min to 1 hour | |

| Yield | Comparable to manual methods |

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-(+)-Menthyl Myristate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1S,2R,5S)-(+)-Menthol and Myristic Acid.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Reduction: Reduction reactions can convert the ester back to the alcohol and acid components.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: (1S,2R,5S)-(+)-Menthol and Myristic Acid.

Oxidation: Various oxidized products depending on the conditions.

Reduction: (1S,2R,5S)-(+)-Menthol and Myristic Acid.

Scientific Research Applications

(1S,2R,5S)-(+)-Menthyl Myristate has several scientific research applications:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.

Industry: Utilized in the production of cosmetics, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-(+)-Menthyl Myristate involves its interaction with biological membranes and enzymes. The compound can penetrate the skin and exert local effects, such as cooling and soothing sensations. It may also interact with specific receptors and enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chiral vs. Non-Chiral Esters: Menthyl derivatives (e.g., Toluenesulfinate, Acetate) exhibit stereochemical complexity, influencing their use in catalysis and asymmetric synthesis . Myristyl Myristate and Methyl Myristelaidate lack chiral centers, prioritizing lipophilicity for emollient or industrial uses .

- Functional Groups : Sulfinate esters (e.g., Toluenesulfinate) enable electrophilic reactivity in organic synthesis, whereas acetate and myristate esters are more inert .

Key Observations :

- Antimicrobial Activity : Menthyl CQPSs show selectivity against Gram-positive pathogens (e.g., MRSA, E. faecalis) but are inactive against Gram-negative bacteria .

- Catalytic Utility : The (+)-menthyl group in Toluenesulfinate enhances enantioselectivity when paired with L-valine in iminium catalysis, outperforming its (−)-menthyl counterpart (82% ee vs. 93% ee) .

Q & A

Q. What are the common synthetic routes for (1S,2R,5S)-(+)-Menthyl Myristate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves regioselective [2+2]-cycloaddition reactions using alkenyl carbene complexes, followed by retro-cycloaddition to yield 2-alkoxy-1,3-butadiene intermediates. Optimization includes controlling steric hindrance and reaction temperature to favor desired stereochemistry . Acidic hydrolysis (e.g., 6 M HCl, 1,4-dioxane, 75°C) is effective for deprotection of esters, yielding the final product in 48% isolated yield after chromatographic purification . Key parameters for reproducibility include solvent choice, catalyst loading, and reaction time.

Q. How is the enantiomeric purity of this compound characterized using spectroscopic methods?

- Methodological Answer : Enantiomeric purity is assessed via -NMR NOESY experiments to confirm spatial correlations between ester groups and adjacent protons. For example, crosspeaks between methoxy protons (COMe) and menthyl H protons validate stereochemical assignments . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using hexane/isopropanol gradients can resolve enantiomers, with retention times compared to known standards .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting crystallographic data when analyzing menthyl ester derivatives?

- Methodological Answer : Discrepancies in crystallographic systems (e.g., monoclinic vs. orthorhombic) arise from conformational flexibility of alkyl chains. For isomers with n-butyl substituents, X-ray diffraction paired with CONFLEX molecular dynamics (MMFF94S force field) identifies dominant conformers (>76% population) . When experimental and computational data conflict (e.g., extended vs. folded conformations), hydrogen bonding or hydrophobic interactions in the crystal lattice should be analyzed .

Q. How does the stereochemical configuration of menthyl esters influence their biological activity in antimicrobial assays?

- Methodological Answer : The (1S,2R,5S)-(+)-menthyl group enhances activity against Gram-positive bacteria (e.g., MRSA) due to improved membrane penetration. In contrast, tert-butyl substituents reduce activity by 15–31-fold compared to n-alkyl chains, highlighting steric effects . Assays should include minimum inhibitory concentration (MIC) testing under standardized CLSI guidelines, with comparisons to reference compounds like benzalkonium chloride .

Data Analysis and Experimental Design

Q. How can researchers address contradictory results in thermal stability studies of menthyl esters?

- Methodological Answer : Discrepancies in melting points or decomposition temperatures may stem from polymorphic forms. Differential scanning calorimetry (DSC) should be performed at controlled heating rates (e.g., 5°C/min) to identify phase transitions. Thermogravimetric analysis (TGA) under nitrogen can distinguish decomposition pathways. Cross-validate findings with powder X-ray diffraction (PXRD) to rule out crystallinity effects .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in chiral esters?

- Methodological Answer : Multivariate regression models (e.g., partial least squares, PLS) correlate steric parameters (e.g., Taft’s ) with biological activity. Include molecular descriptors like LogP and polar surface area (PSA) to account for lipophilicity and membrane permeability. For enantioselective effects, use enantiomeric excess (ee%) as an independent variable .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Methodological Answer : Use inert-atmosphere techniques (glovebox/Schlenk line) for air-sensitive intermediates. Personal protective equipment (PPE) must include nitrile gloves and safety goggles due to potential irritant properties . Waste disposal should follow EPA guidelines for ester-containing compounds, with neutralization via saponification (NaOH/ethanol) before disposal .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.